![molecular formula C15H14BrNO4S B4966821 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate
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Overview
Description
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment.
Mechanism of Action
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. However, it has also been shown to have off-target effects on other enzymes and transporters, which may limit its efficacy as a therapeutic agent.
Advantages and Limitations for Lab Experiments
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, its off-target effects on other enzymes and transporters may complicate interpretation of experimental results.
Future Directions
1. Development of more potent and selective glutaminase inhibitors
2. Combination therapy with 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate and other targeted therapies
3. Investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders
4. Development of imaging agents to monitor glutamine metabolism in vivo
5. Investigation of the role of glutamine metabolism in tumor microenvironment and immune response.
Synthesis Methods
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate can be synthesized through a multistep process involving the reaction of 4-bromobenzylamine with 2-bromoethylthiol, followed by the reaction of the resulting intermediate with 2-bromopyridine and oxalic acid.
Scientific Research Applications
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been extensively studied in the context of cancer research. Glutamine is an essential nutrient for cancer cells, and inhibition of glutaminase by 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
properties
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS.C2H2O4/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;3-1(4)2(5)6/h1-7,9H,8,10H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTQZSDZUWUGRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5600705 |
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